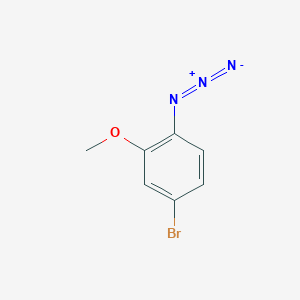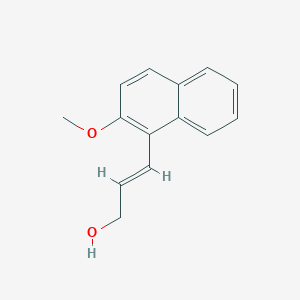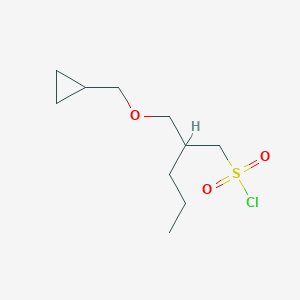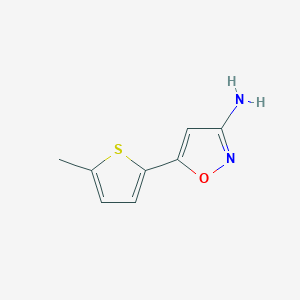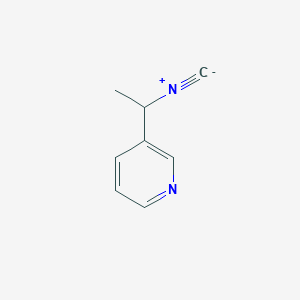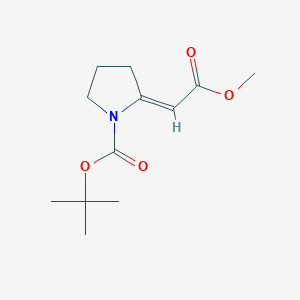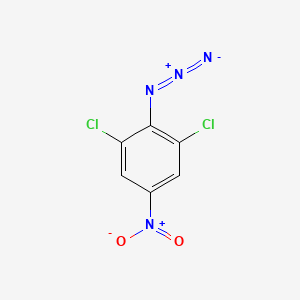
2-Azido-1,3-dichloro-5-nitrobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Azido-1,3-dichloro-5-nitrobenzene is an aromatic compound characterized by the presence of azido, dichloro, and nitro functional groups attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Azido-1,3-dichloro-5-nitrobenzene typically involves the nitration of 1,3-dichlorobenzene followed by azidation. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid, which introduces the nitro group at the meta position relative to the chlorine atoms. The azidation step involves the substitution of a chlorine atom with an azido group, which can be achieved using sodium azide in the presence of a suitable solvent such as dimethylformamide (DMF) under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. Safety measures are crucial due to the potentially hazardous nature of azides and nitration reactions.
Análisis De Reacciones Químicas
Types of Reactions
2-Azido-1,3-dichloro-5-nitrobenzene undergoes various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, forming different derivatives.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, although these are less common.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide in DMF under reflux conditions.
Reduction: Hydrogen gas with a palladium catalyst.
Oxidation: Strong oxidizing agents like potassium permanganate.
Major Products Formed
Substitution: Formation of azido derivatives.
Reduction: Formation of 2-amino-1,3-dichloro-5-nitrobenzene.
Oxidation: Formation of various oxidized products depending on the conditions.
Aplicaciones Científicas De Investigación
2-Azido-1,3-dichloro-5-nitrobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Employed in the study of azide-alkyne cycloaddition reactions, which are important in bioconjugation techniques.
Medicine: Potential use in the development of pharmaceuticals due to its unique functional groups.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Azido-1,3-dichloro-5-nitrobenzene involves its functional groups:
Azido Group: Participates in click chemistry reactions, particularly azide-alkyne cycloaddition.
Nitro Group: Can undergo reduction to form amino derivatives, which are biologically active.
Chlorine Atoms: Influence the reactivity and stability of the compound.
Comparación Con Compuestos Similares
Similar Compounds
2-Azido-1,3-dichlorobenzene: Lacks the nitro group, making it less reactive in certain reactions.
1,3-Dichloro-5-nitrobenzene: Lacks the azido group, limiting its use in click chemistry.
2-Azido-4,6-dichloronitrobenzene: Similar structure but different substitution pattern, affecting its reactivity.
Uniqueness
2-Azido-1,3-dichloro-5-nitrobenzene is unique due to the combination of azido, dichloro, and nitro groups on a single benzene ring, providing a versatile platform for various chemical transformations and applications .
Propiedades
Fórmula molecular |
C6H2Cl2N4O2 |
|---|---|
Peso molecular |
233.01 g/mol |
Nombre IUPAC |
2-azido-1,3-dichloro-5-nitrobenzene |
InChI |
InChI=1S/C6H2Cl2N4O2/c7-4-1-3(12(13)14)2-5(8)6(4)10-11-9/h1-2H |
Clave InChI |
ZMBBYTDDTAMFQO-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C(=C1Cl)N=[N+]=[N-])Cl)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



